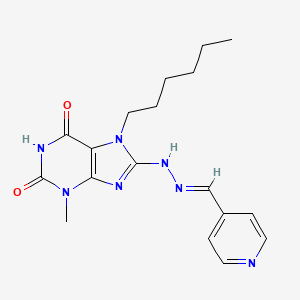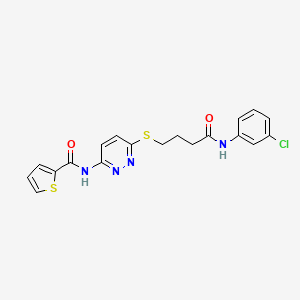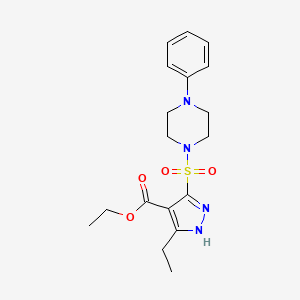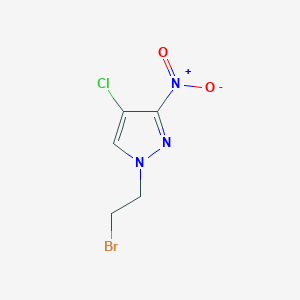![molecular formula C8H15NO2 B2449852 [4-(Metoxi-metil)-2-oxabiciclo[2.1.1]hexan-1-il]metanamina CAS No. 2243507-14-2](/img/structure/B2449852.png)
[4-(Metoxi-metil)-2-oxabiciclo[2.1.1]hexan-1-il]metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine: is a bicyclic amine compound characterized by its unique structure, which includes a methoxymethyl group and an oxabicyclohexane ring
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Polymer Science: It can be used as a monomer or comonomer in the synthesis of novel polymers with unique properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry:
Material Science: The compound can be incorporated into materials to enhance their mechanical properties or introduce new functionalities.
Agriculture: It may be used in the development of agrochemicals with improved efficacy and environmental profiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a furan derivative and an olefinic or acetylenic dienophile.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the oxabicyclohexane intermediate with methoxymethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxabicyclohexane ring, potentially opening the ring and forming linear or cyclic alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The oxabicyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicyclohexane ring but lacks the methoxymethyl and methanamine groups.
2-Oxabicyclo[2.1.1]hexane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness:
Structural Features: The presence of both the methoxymethyl and methanamine groups in [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine provides unique chemical properties and reactivity.
Propiedades
IUPAC Name |
[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJIRMOQPCWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2449771.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2449772.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2449776.png)
![2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B2449777.png)


![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)

![1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2449786.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2449788.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
